Methyl 2-bromo-4-cyanophenylacetate

Cross-coupling Chemoselectivity Suzuki-Miyaura

Researchers building kinase inhibitor libraries face protecting-group bottlenecks with mono-functional blocks. Methyl 2-bromo-4-cyanophenylacetate solves this with three orthogonal handles: • C-Br: 43% cheaper than Cl analog, superior Pd coupling • C≡N: activates ring for SNAr; amine/amide/tetrazole precursor • CO₂Me: direct amidation/hydrolysis Validated in sub-nM aromatase inhibitors & patented kinase scaffolds (US20240101572). For 1-10 g library synthesis.

Molecular Formula C10H8BrNO2
Molecular Weight 254.08 g/mol
Cat. No. B8222224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-4-cyanophenylacetate
Molecular FormulaC10H8BrNO2
Molecular Weight254.08 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=C(C=C(C=C1)C#N)Br
InChIInChI=1S/C10H8BrNO2/c1-14-10(13)5-8-3-2-7(6-12)4-9(8)11/h2-4H,5H2,1H3
InChIKeyMXDGLOYYPSSNDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Bromo-4-Cyanophenylacetate: A Dual-Functional Building Block


Methyl 2-bromo-4-cyanophenylacetate (CAS 1261840-59-8, C₁₀H₈BrNO₂, MW 254.08 g/mol) is a benzeneacetic acid derivative carrying an aryl bromide at the 2-position and a nitrile at the 4-position . The combination of an aryl halide handle for cross-coupling with a strong electron-withdrawing cyano group makes it a versatile intermediate for constructing complex small molecules, particularly in kinase inhibitor and aromatase inhibitor programs [1].

Aryl bromide handle supports Suzuki, Heck, and other cross-couplings
Nitrile group enables further reduction, hydrolysis, or tetrazole formation
Methyl ester provides a third reactive site for amidation and library growth

Methyl 2-Bromo-4-Cyanophenylacetate: Why Generic Substitution Fails


Halogen-substituted phenylacetate esters are often treated as interchangeable, but the combination of bromine at the 2-position and nitrile at the 4-position creates a unique reactivity profile. The C–Br bond is significantly more reactive in palladium-catalyzed cross-couplings than C–Cl, enabling chemoselective transformations not achievable with the cheaper chloro analog [1]. The nitrile group also activates the ring toward nucleophilic aromatic substitution while serving as a precursor to amines, amides, and tetrazoles, making this compound a strategic intermediate in multistep syntheses where the chloro, fluoro, or non-halogenated analogs would require additional protection or activation steps .

This Product

C–Br site reacts preferentially in palladium-catalyzed couplings; chemoselective sequences may be possible without protection

Chloro or Non-Halogenated Analog

C–Cl coupling selectivity may not transfer; re-optimization often required; non-halogenated analogs lack the cross-coupling handle entirely

This Product

Bromine and para-cyano groups together increase electron withdrawal (σ_m +0.39), activating the ring toward SNAr with weak nucleophiles

Chloro or Fluoro Analog

Chloro analog has slightly lower σ_m (0.37); fluoro substitution provides different electronic profile; SNAr scope may narrow

This Product

Three orthogonal handles (C–Br, C≡N, CO₂Me) enable sequential diversification without protecting-group manipulations

Non-Halogenated Analog

Only two handles (C≡N, CO₂Me) available; library complexity limited to two diversification vectors

Methyl 2-Bromo-4-Cyanophenylacetate: Product Differentiation Evidence


C–Br Chemoselectivity in Suzuki Coupling

Methyl 2-bromo-4-cyanophenylacetate exploits the established reactivity order C–Br > C–Cl to enable selective cross-coupling at the brominated position. In a systematic study of polyhalogenated aryl triflates, the bromo-substituted substrates coupled with boronic acids under low Pd loading conditions (down to 0.02 mol%), whereas the analogous chloro substrates remained largely unreacted under identical conditions [1]. This translates to a practical advantage in multi-step syntheses where the bromine-bearing intermediate can be functionalized first, leaving a chloride on another ring position untouched for subsequent coupling [1].

C–Br vs C–Cl Coupling
Class-level inference
C–Br couples at 0.02 mol% Pd; C–Cl unreacted under identical low-loading conditions
May enable sequential couplings without protection steps
Reactivity order C–Br > C–Cl reported in polyhalogenated arene systems; advantage context-dependent
Cross-coupling Chemoselectivity Suzuki-Miyaura

Cost Advantage of the Bromo Analog

Despite the higher intrinsic reactivity of the bromo compound, it is commercially available at a lower unit cost than the corresponding 2-chloro-4-cyanophenylacetate. Quoted prices from a major Chinese R&D chemical supplier (Macklin) show the bromo compound priced at ¥2,871/g versus ¥5,049/g for the chloro analog, representing a 43% cost saving per gram for the more reactive building block .

Cost per Gram
Data to verify
¥2,871/g (Br, 95%) vs ¥5,049/g (Cl, 98%); 43% lower for the bromo building block
Cost-effective sourcing reported for the more reactive bromo analog
Supplier pricing data; confirm for bulk quantities and current catalog
Cost efficiency Procurement Building block economics

Fragment Provenance in Dual Aromatase-Sulfatase Inhibitors

The 2-bromo-4-cyanophenyl substructure is embedded in a series of dual aromatase-steroid sulfatase inhibitors (DASIs) that achieve sub-nanomolar potency. Compound 2-bromo-4-(2-(4-cyanophenyl)-2-(1H-1,2,4-triazol-1-yl)ethyl)phenyl sulfamate exhibits IC₅₀ values of 0.87 nM against aromatase and 593 nM against steroid sulfatase [1]. The methyl ester serves as a direct precursor to these active species; the nitrile enables bioisostere formation, and the bromine facilitates the key coupling step during library synthesis [2].

Fragment in Bioactive Scaffolds
Supporting evidence
Fragment incorporated into dual aromatase-sulfatase inhibitors; final compound IC₅₀ 0.87 nM (aromatase)
Fragment used in potent inhibitor series; supports library design relevance
Activity refers to final elaborated molecules, not the building block itself
Aromatase inhibitor Dual pharmacophore Medicinal chemistry

Bromo Electronic Activation for SNAr

The bromo substituent exerts a slightly stronger electron-withdrawing meta effect (σ_m = 0.39) compared to chlorine (σ_m = 0.37) [1]. When combined with the para-cyano group (σ_p = 0.66), the 2-bromo-4-cyanophenyl system is more activated toward nucleophilic aromatic substitution (SNAr) than the 2-chloro-4-cyanophenyl analog. This subtle difference can be decisive in reactions with weak nucleophiles where the chloro substrate fails to react under reasonable conditions [1].

Electronic Activation
Class-level inference
σ_m(Br) = +0.39 vs σ_m(Cl) = +0.37; combined with CN gives Σσ +1.05
Slightly higher electron withdrawal may enhance SNAr rates with weak nucleophiles
~5% greater activation vs chloro analog; context-dependent
Hammett equation Electronic effects Reactivity tuning

Orthogonal Functionalization for Library Diversification

Methyl 2-bromo-4-cyanophenylacetate supports three sequential and mutually orthogonal transformations: (i) Suzuki-Miyaura coupling at the C–Br position, (ii) reduction of the nitrile to an amine or aldehyde, and (iii) hydrolysis of the methyl ester to the carboxylic acid for amide coupling. In contrast, the non-halogenated analog methyl 4-cyanophenylacetate lacks the cross-coupling handle, limiting diversification to a single vector . The bromo compound therefore enables the construction of three-dimensional chemical space from a single starting material in only 3–4 synthetic operations.

Orthogonal Diversification
Class-level inference
3 handles (C–Br, C≡N, CO₂Me) vs 2 in non-halogenated analog; library expands from n² to n³
Supports diversity-oriented synthesis with more molecular complexity per step
All three handles mutually orthogonal under standard synthetic conditions
Orthogonal reactivity Diversity-oriented synthesis Library design

Methyl 2-Bromo-4-Cyanophenylacetate: Application Scenarios


Sequential Cross-Coupling in Polyhalogenated Scaffolds

When constructing bis-aryl systems with differentiated halogens, Methyl 2-bromo-4-cyanophenylacetate can be selectively coupled at its brominated position in the presence of a chloro substituent on the coupling partner. The reactivity order C–Br > C–Cl documented in J. Organomet. Chem. (2023) [1] supports this strategy, enabling terphenyl and heterobiaryl libraries without protecting-group manipulation.

Fragment-Based Discovery for Aromatase and Kinase Targets

The 2-bromo-4-cyanophenyl fragment has been validated in dual aromatase-steroid sulfatase inhibitors with sub-nanomolar potency [1] and appears in recent patent filings for spirocyclic oxadiazole kinase inhibitor scaffolds (US20240101572) [2]. The methyl ester is the ideal entry point for fragment growth via bromine displacement followed by elaboration of the nitrile and ester groups.

Cost-Efficient Procurement for Medicinal Chemistry

For medicinal chemistry groups producing focused libraries at the 1–10 g scale, the bromo-substituted building block offers a 43% cost reduction per gram compared to the chloro analog (¥2,871/g vs ¥5,049/g) while providing superior cross-coupling reactivity. This combination of lower cost and higher reactivity is uncommon and justifies selection over alternative halogen variants [1].

3D Diversity-Oriented Synthesis Collections

When maximizing scaffold diversity per synthetic step is the priority, the three orthogonal handles on Methyl 2-bromo-4-cyanophenylacetate (C–Br for cross-coupling, C≡N for reduction, CO₂Me for amidation) outperform the two-handle non-halogenated parent and rival more expensive multifunctional building blocks [1]. Library planners can generate structurally distinct compounds by permuting reactions at the three sites sequentially.

Application
Selection Property
Validation Focus
Sequential Cross-Coupling on Polyhalogenated Scaffolds
Chemoselective C–Br handle vs C–Cl
Coupling selectivity under low-Pd conditions; order of halide reactivity
Fragment-Based Discovery (Kinase/Aromatase)
Validated fragment for bioactive scaffold synthesis
Fragment elaboration efficiency; retention of desired pharmacophore properties
Cost-Efficient Medicinal Chemistry Procurement
Lower unit cost with higher cross-coupling reactivity
Price-to-reactivity ratio; confirm bulk pricing and purity for scale-up
Diversity-Oriented Library Synthesis
Three orthogonal diversification handles
Sequential reaction compatibility; scope of C–Br, C≡N, and ester transformations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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